molecular formula C27H24N4O2S B3017647 2-((2-苯甲基-3-氧代-2,3-二氢咪唑并[1,2-c]喹唑啉-5-基)硫代)-N-(3,4-二甲苯基)乙酰胺 CAS No. 959528-82-6

2-((2-苯甲基-3-氧代-2,3-二氢咪唑并[1,2-c]喹唑啉-5-基)硫代)-N-(3,4-二甲苯基)乙酰胺

货号 B3017647
CAS 编号: 959528-82-6
分子量: 468.58
InChI 键: HRNMNLSPTBIFJG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound belongs to the class of organic compounds known as imidazoquinazolines . These are aromatic heteropolycyclic compounds containing an imidazole ring fused to a quinazoline moiety .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a one-pot intermolecular annulation reaction of o-amino benzamides and thiols has been used to efficiently synthesize quinazolin-4(3H)-ones . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .


Molecular Structure Analysis

The molecular structure of this compound includes an imidazo[1,2-c]quinazoline core, which is a bicyclic system with a fusion of imidazole and quinazoline rings . It also contains a thioacetamide group attached to the imidazoquinazoline core and a 3,4-dimethylphenyl group attached to the nitrogen atom of the acetamide group .


Chemical Reactions Analysis

While specific chemical reactions involving this compound have not been reported, it is known that compounds with similar structures can undergo a variety of chemical reactions. For example, the thiol substrate could promote the dehydroaromatization step .

科学研究应用

Dual Inhibition of PI3K and HDAC

Histone deacetylase (HDAC) inhibitors play a crucial role in inducing epigenetic modifications that affect signaling networks. These inhibitors have shown promise in cancer treatment. Meanwhile, phosphatidylinositol 3-kinase (PI3K) inhibitors target cellular pathways related to cell proliferation, survival, and migration. Combining both functionalities can lead to dual-acting inhibitors with potential anticancer properties .

Background::
Research Findings::

PI3K Inhibition for Inflammatory Diseases

Apart from cancer, PI3K inhibitors have applications beyond oncology. For instance, screening efforts to identify PI3Kgamma inhibitors for treating inflammatory diseases led to the discovery of novel 2,3-dihydroimidazo[1,2-c]quinazoline derivatives . Further optimization focused on inhibiting PI3Kalpha and PI3Kbeta.

Unstable Intermediate Structure

In related research, an unstable intermediate (forming compounds 2a, 2b, and 2c) was characterized. It contains a 2-(methoxycarbonyloxy)-2,3-dihydroimidazo[1,2-a]pyrazin-3-one ring system .

未来方向

The development of dual PI3K/HDAC inhibitors is a promising area of research in cancer therapeutics . Further studies are needed to evaluate the potential of this compound as a dual PI3K/HDAC inhibitor and to fully understand its mechanism of action .

作用机制

Target of Action

The primary targets of this compound are Phosphoinositide 3-kinases (PI3Ks) and Histone Deacetylases (HDACs) . PI3Ks play critical roles in cancer cell growth and survival, as well as in intrinsic and acquired resistance to both chemotherapy and targeted agents . HDACs, on the other hand, are known to induce multiple epigenetic modifications affecting signaling networks .

Mode of Action

This compound acts as a dual inhibitor, blocking the activity of both PI3Ks and HDACs . It inhibits PI3Ks by binding to the ATP-binding pocket of the enzyme, preventing the phosphorylation of phosphatidylinositol . As for HDACs, it binds to the zinc ion in the active site of the enzyme, inhibiting the removal of acetyl groups from histones .

Biochemical Pathways

The inhibition of PI3Ks and HDACs affects several biochemical pathways. The PI3K pathway, which is involved in cell growth and survival, is downregulated . This leads to decreased activation of downstream effectors like AKT, thereby reducing cell proliferation and survival . The inhibition of HDACs leads to an increase in acetylation of histones, resulting in the loosening of chromatin structure and increased gene expression .

Pharmacokinetics

The compound has unique pharmacokinetic properties with very high plasma free fractions across all species tested (33-50%), large volume of distribution (Vss), high clearance, and intermediate half-life (T1/2) . These properties suggest that the compound has good bioavailability.

Result of Action

The dual inhibition of PI3Ks and HDACs by this compound results in decreased cell proliferation and increased apoptosis, particularly in cancer cells . This can lead to a reduction in tumor size and potentially halt the progression of the disease.

属性

IUPAC Name

2-[(2-benzyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O2S/c1-17-12-13-20(14-18(17)2)28-24(32)16-34-27-30-22-11-7-6-10-21(22)25-29-23(26(33)31(25)27)15-19-8-4-3-5-9-19/h3-14,23H,15-16H2,1-2H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRNMNLSPTBIFJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3,4-dimethylphenyl)acetamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。